molecular formula C10H12ClF2NO B2725767 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride CAS No. 2361725-55-3

5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

Cat. No.: B2725767
CAS No.: 2361725-55-3
M. Wt: 235.66
InChI Key: DIMJQDKBDRTPEY-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and industrial processes. This compound contains a difluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the difluoromethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. The difluoromethyl group is known to enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be employed in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
  • 5-(Chloromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
  • 5-(Methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Uniqueness

Compared to similar compounds, 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances metabolic stability and can improve the compound’s pharmacokinetic profile, making it a valuable candidate for drug development.

Biological Activity

5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzoxazepine class, characterized by a bicyclic structure that includes a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen and oxygen. The difluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzoxazepine derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 2–6 µg/mL, suggesting potent activity against these pathogens .

Anticancer Activity

Benzoxazepine derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer). The IC50 values for these activities often fall within the micromolar range, indicating promising therapeutic potential .

Anti-inflammatory Effects

The anti-inflammatory activity of benzoxazepine compounds has also been documented. Compounds similar to 5-(difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine have shown significant effects in reducing inflammation in animal models. For example, in rat paw edema models, some derivatives exhibited anti-inflammatory effects comparable to standard treatments like diclofenac .

The mechanisms underlying the biological activities of benzoxazepine derivatives are diverse and may include:

  • Inhibition of Enzymatic Activity : Some compounds inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Interference with Cell Signaling : These compounds may modulate signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a series of benzoxazepine derivatives against clinical isolates of Candida albicans and Cryptococcus neoformans. The results indicated that several compounds had MIC values below 10 µg/mL, demonstrating significant antifungal activity.

Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of benzoxazepines, researchers found that a specific derivative significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 28 µg/mL. This suggests a potential pathway for developing new anticancer therapies based on this scaffold.

Data Summary

Biological ActivityMIC/IC50 ValuesReference
Antimicrobial (S. aureus)2–6 µg/mL
Anticancer (MCF-7)28 µg/mL
Anti-inflammatory (rat model)Comparable to diclofenac

Properties

IUPAC Name

5-(difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)9-7-3-1-2-4-8(7)14-6-5-13-9;/h1-4,9-10,13H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMJQDKBDRTPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C(N1)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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